molecular formula C14H9NO B164337 9H-Fluoren-9-yl isocyanate CAS No. 131056-82-1

9H-Fluoren-9-yl isocyanate

Cat. No. B164337
M. Wt: 207.23 g/mol
InChI Key: ZCUDVRDYVSFUTC-UHFFFAOYSA-N
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Description

9H-Fluoren-9-yl isocyanate is a chemical compound with the molecular formula C14H9NO . It is also known by other names such as 9-isocyanato-9H-fluorene and 9H-Fluorene, 9-isocyanato- . The molecular weight of this compound is 207.23 g/mol .


Molecular Structure Analysis

The molecular structure of 9H-Fluoren-9-yl isocyanate is characterized by a fluorene core with an isocyanate functional group attached . The InChI string for this compound is InChI=1S/C14H9NO/c16-9-15-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H .


Physical And Chemical Properties Analysis

9H-Fluoren-9-yl isocyanate has a molecular weight of 207.23 g/mol . It has a computed XLogP3-AA value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 29.4 Ų .

Scientific Research Applications

1. Molecular and Crystal Structures

9H-Fluoren-9-yl isocyanate plays a role in the study of molecular and crystal structures. For example, its derivatives have been used to explore the structures of complexes involving stable radicals and organic solvents like benzene and acetone. These studies are crucial in understanding the molecular packing and exchange pathways in crystals (Azuma, Ozawa, & Yamauchi, 1994).

2. Synthesis of Complex Derivatives

9H-Fluoren-9-yl isocyanate is integral in the synthesis of complex derivatives, particularly in materials science and drug discovery. It is used in isocyanide-based multicomponent reactions (IMCRs) to create fluorene and fluorenone structures, which are key in forming diverse and complex derivatives for various applications (Dömling, Neochoritis, Lei, Thomaidi, & Angeli, 2021).

3. UV Properties of Schiff Base Compounds

Research involving 9H-Fluoren-9-yl isocyanate extends to the study of Schiff base compounds and their ultraviolet (UV) properties. This includes examining the effects of solvents and molecular structure on absorption spectra, which is vital in the field of spectroscopy and material sciences (Wen-zhong, 2011).

4. Anionic Polymerization of Isocyanates

In polymer science, 9H-Fluoren-9-yl isocyanate derivatives are used as initiators for the asymmetric anionic polymerization of isocyanates. This research is crucial for understanding and improving polymer synthesis processes, impacting materials engineering and industrial applications (Hu, Cao, Huang, & Liang, 2015).

5. Photoinduced Isomerization Studies

9H-Fluoren-9-yl isocyanate is also significant in photochemistry, particularly in studies involving photoinduced isomerization. This research provides insights into the behavior of molecules under light irradiation, which is essential in the development of photo-responsive materials and understanding molecular dynamics (Kumakura, Akai, & Nakata, 2019).

Safety And Hazards

9H-Fluoren-9-yl isocyanate should be handled with care. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also advised to wear personal protective equipment/face protection and ensure adequate ventilation .

properties

IUPAC Name

9-isocyanato-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c16-9-15-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUDVRDYVSFUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394896
Record name 9H-Fluoren-9-yl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Fluoren-9-yl isocyanate

CAS RN

131056-82-1
Record name 9H-Fluoren-9-yl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-Fluoren-9-yl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CJ McEntyre, S Slow, M Lever - Analytica chimica acta, 2009 - Elsevier
… 1-Naphthyl isocyanate (98%), 9H-fluoren-2-yl isocyanate, 9H-fluoren-9-yl isocyanate, and choline iodide ((2-hydroxyethyl)trimethylammonium iodide) were purchased from Sigma–…
Number of citations: 14 www.sciencedirect.com
V Bernard-Gauthier, R Schirrmacher - Expert Opinion on …, 2016 - Taylor & Francis
… straightforward and employ one of the three following general strategies: In one approach, derivatives were obtained via nucleophilic attack by amines on 9H-fluoren-9-yl isocyanate in …
Number of citations: 1 www.tandfonline.com
VL Schultz - 2011 - aura.american.edu
… To a solution of 2 (0.119 g, 0.664 mmol) and 9H-fluoren-9-yl isocyanate (0.141 g, 0.798 mmol) in methylene chloride (5 mL) was added triethylamine (95.3 µL, 0.683 mmol). The solution …
Number of citations: 0 aura.american.edu
VL Schultz - 2012 - aura.american.edu
… To a solution of 2 (0.119 g, 0.664 mmol) and 9H-fluoren-9-yl isocyanate (0.141 g, 0.798 mmol) in methylene chloride (5 mL) was added triethylamine (95.3 µL, 0.683 mmol). The solution …
Number of citations: 0 aura.american.edu
TN Beck, D Lloyd, R Kuskovsky, J Minah… - Bioorganic & medicinal …, 2015 - Elsevier
… mol equiv of triethylamine was added followed by addition of 1.1 mol equiv of the corresponding isocyanates: benzyl isocyanate, diphenylmethyl isocyanate, 9H-fluoren-9-yl isocyanate, …
Number of citations: 8 www.sciencedirect.com
P Narros-Fernández, M Chioua, SA Petcu… - Journal of Medicinal …, 2022 - ACS Publications
NLRP3 is involved in the pathophysiology of several inflammatory diseases. Therefore, there is high current interest in the clinical development of new NLRP3 inflammasome small …
Number of citations: 8 pubs.acs.org
O Martí-Marí, B Martínez-Gualda… - European Journal of …, 2022 - Elsevier
We have recently described a novel family of compounds of reduced size and dual anti-HIV and anti-EV71 activity that encompasses tripodal and tetrapodal derivatives. The tripodal …
Number of citations: 6 www.sciencedirect.com
NH OBn
Number of citations: 0

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